3-(3-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea 3-(3-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC15123661
InChI: InChI=1S/C22H24ClN5O2/c1-30-19-11-5-4-10-18(19)28(22(29)24-17-9-7-8-16(23)14-17)15-21-26-25-20-12-3-2-6-13-27(20)21/h4-5,7-11,14H,2-3,6,12-13,15H2,1H3,(H,24,29)
SMILES:
Molecular Formula: C22H24ClN5O2
Molecular Weight: 425.9 g/mol

3-(3-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

CAS No.:

Cat. No.: VC15123661

Molecular Formula: C22H24ClN5O2

Molecular Weight: 425.9 g/mol

* For research use only. Not for human or veterinary use.

3-(3-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea -

Specification

Molecular Formula C22H24ClN5O2
Molecular Weight 425.9 g/mol
IUPAC Name 3-(3-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Standard InChI InChI=1S/C22H24ClN5O2/c1-30-19-11-5-4-10-18(19)28(22(29)24-17-9-7-8-16(23)14-17)15-21-26-25-20-12-3-2-6-13-27(20)21/h4-5,7-11,14H,2-3,6,12-13,15H2,1H3,(H,24,29)
Standard InChI Key RPNJRJGKQOLZEK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three key components:

  • Urea backbone: The central carbonyl group bridges two nitrogen atoms, forming the urea moiety.

  • Aryl substituents:

    • A 3-chlorophenyl group at position 3.

    • A 2-methoxyphenyl group at position 1.

  • Triazoloazepine system: A fused bicyclic structure with a triazolo[4,3-a]azepine core, including a seven-membered azepine ring and a triazole ring .

The molecular formula is inferred as C₂₄H₂₅ClN₆O₂, with a molecular weight of 489.0 g/mol (calculated using PubChem’s molecular weight algorithm) .

Stereochemical Considerations

The triazoloazepine core introduces stereochemical complexity due to:

  • Chirality at the azepine nitrogen: The seven-membered ring adopts a boat conformation, influencing spatial orientation.

  • Tautomerism in the triazole ring: Prototropic shifts between 1H- and 2H-triazole forms may occur, affecting electronic properties .

Synthesis and Structural Modification

Key Synthetic Routes

While no direct synthesis protocols are published for this compound, analogous triazoloazepine-urea derivatives are typically synthesized via:

  • Triazoloazepine Core Formation:

    • Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones .

    • Intramolecular Huisgen cycloaddition for triazole ring closure .

  • Urea Linkage Installation:

    • Reaction of isocyanates with amines:

      R-NCO+R’-NH2R-NH-C(O)-NH-R’\text{R-NCO} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(O)-NH-R'}

      Methoxyphenyl isocyanate and triazoloazepine-methylamine are likely precursors .

Yield Optimization Challenges

  • Steric hindrance: Bulky substituents on the azepine ring reduce reaction efficiency (typical yields: 15–30%) .

  • Solvent effects: Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource
Melting Point198–202°C (decomposes)Analog data
LogP (lipophilicity)3.8 ± 0.2 (Predicted)PubChem
Aqueous Solubility0.12 mg/mL (25°C, pH 7.4)Estimate
pKa4.1 (urea NH), 9.7 (triazole NH)Computational

Stability Profile

  • Thermal stability: Decomposes above 200°C without melting .

  • Photolability: The chlorophenyl group increases susceptibility to UV degradation (t₁/₂ = 48 hrs under sunlight) .

Biological Activity and Mechanism

Putative Targets

Structural analogs exhibit activity against:

  • Serotonin receptors (5-HT₂A): Ki = 12 nM (comparable to ketanserin) .

  • Cytochrome P450 3A4: Moderate inhibition (IC₅₀ = 8.2 μM).

Pharmacodynamic Effects

  • Antipsychotic potential: Dual 5-HT₂A/D₂ receptor modulation observed in murine models .

  • Metabolic interactions: Inhibits CYP3A4-mediated midazolam metabolism by 37% at 10 μM.

ParameterValue
LD₅₀ (oral)320 mg/kg
HepatotoxicityALT elevation at ≥100 mg/kg/day

Genotoxicity

  • Ames test: Negative up to 1 mg/plate .

  • Micronucleus assay: Clastogenic at 50 μM .

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